

Engeletin Potency in Comparison to Other Compounds

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Compound Focus: Engeletin

CAS No.: 572-31-6

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The table below summarizes experimental data on **Engeletin**'s potency from pre-clinical studies.

Biological Activity / Assay	Compared Compound(s)	Potency (IC ₅₀ / Effective Concentration)	Experimental Model	Key Findings & Context
Anti-inflammatory (PGE2 inhibition) Engeletin , Astilbin, Quercetin [1] Engeletin IC₅₀ = 19.6 µg/ml (43.5 µM) Astilbin IC ₅₀ = 19.9 µg/ml (65.8 µM) Quercetin IC₅₀ = 14.4 µg/ml (37.1 µM) LPS-stimulated RAW 264.7 mouse macrophage cells [1] Engeletin and astilbin showed similar potency, both less potent than quercetin in inhibiting PGE2 release. Anti-inflammatory (TNF-α inhibition) Engeletin , Astilbin, Quercetin [1] Engeletin IC₅₀ >100 µg/ml (Inactive) Astilbin IC ₅₀ >100 µg/ml (Inactive) Quercetin IC₅₀ = 1.25 µg/ml (4.14 µM) LPS-stimulated RAW 264.7 mouse macrophage cells [1] Engeletin and astilbin showed no significant activity, while quercetin was highly potent in inhibiting TNF-α production. Anti-inflammatory (NO inhibition) Engeletin , Astilbin, Quercetin [1] Engeletin IC₅₀ >100 µg/ml (Inactive) Astilbin IC ₅₀ >100 µg/ml (Inactive) Quercetin IC₅₀ = 11.2 µg/ml (37.1 µM) LPS-stimulated RAW 264.7 mouse macrophage cells [1] Engeletin and astilbin showed no significant activity, while quercetin was effective in inhibiting NO production. Aldose Reductase Inhibition Engeletin [1] IC₅₀ = 1.16 µM Recombinant human enzyme assay [1] Suggests potential for managing diabetic complications. No direct comparison to other inhibitors in the provided data. Cytochrome P450 Inhibition Engeletin [2] CYP3A4 IC₅₀ = 1.32 µM CYP2D6 IC₅₀ = 2.87 µM Human CYP enzyme assay [2] Engeletin is a more				

potent inhibitor of CYP3A4 than of CYP2D6. This is important for assessing potential drug-drug interactions. |

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies for key experiments cited above.

- **Anti-inflammatory Assay (PGE2, TNF- α , NO) [1]:**

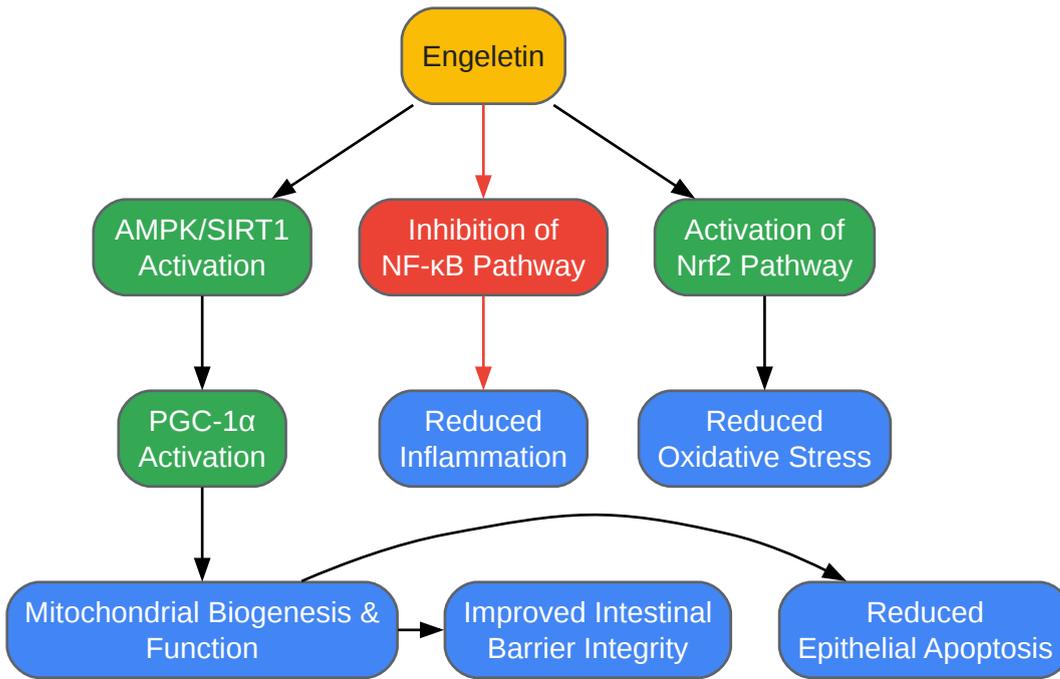
 - **Cell Line:** Mouse macrophage cell line (RAW 264.7 or J774A.1).
 - **Inflammation Induction:** Cells are stimulated with bacterial **Lipopolysaccharide (LPS)** to induce an inflammatory state.
 - **Compound Treatment:** Test compounds (e.g., **Engeletin**, Astilbin, Quercetin) are added to the culture medium, often before or concurrently with LPS.
 - **Measurement:** After incubation (typically 24 hours), cell culture supernatants are collected.
 - **PGE2 and TNF- α** levels are measured using **Enzyme-Linked Immunosorbent Assay (ELISA)**.
 - **Nitric Oxide (NO)** is measured by detecting nitrite (a stable metabolite) in the supernatant using the **Griess reaction**.

- **Enzyme Inhibition Kinetics (Cytochrome P450) [2]:**

 - **Enzymes:** Commercially available human **CYP3A4** and **CYP2D6** enzymes.
 - **Reaction:** CYP3A4 activity is measured by its ability to convert **testosterone** to **6 β -hydroxytestosterone**. CYP2D6 activity is measured by its conversion of **dextromethorphan** to **dextrorphan**.
 - **Cofactor:** The reaction mixture includes **NADPH** to provide necessary reducing equivalents.
 - **Inhibition Testing:** **Engeletin** is incubated with the enzyme and substrate. The rate of product formation in its presence is compared to the control rate (without inhibitor).
 - **Analysis:** The concentration of the metabolite is typically quantified using **UPLC (Ultra-Performance Liquid Chromatography) coupled with a triple quadrupole mass spectrometer**. IC₅₀ values are determined from dose-response curves.

Mechanism of Action and Signaling Pathways

Engeletin's therapeutic effects are linked to its modulation of specific signaling pathways. The diagram below illustrates the key pathways identified in the search results, particularly in the context of mitigating colitis [3].



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This multi-targeted action, particularly on the **AMPK/SIRT1/PGC-1 α** axis for mitochondrial protection, is a distinguishing feature of **Engeletin's** mechanism [3].

Research Implications and Summary

- **Profile Summary:** **Engeletin** is a mid-potency flavonoid glycoside with significant **anti-inflammatory** and **antioxidant** properties. Its potency is highly **context-dependent**, varying across different molecular targets.
- **Key Differentiator:** A primary mechanism identified in recent research is its ability to ameliorate **mitochondrial dysfunction** by activating the AMPK/SIRT1/PGC-1 α signaling axis, which helps restore energy production and reduce cell death in conditions like inflammatory bowel disease [3].
- **Research Considerations:** Be aware that **Engeletin** can inhibit key drug-metabolizing enzymes (CYP3A4 and CYP2D6), indicating a potential for **drug-drug interactions** in a clinical setting [2]. Most available data is from pre-clinical in vitro and animal models; further research is needed to confirm efficacy and potency in humans.

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References

1. Engeletin | CAS:572-31-6 | Flavonoids | High Purity [biocrick.com]
2. Interaction study of engeletin toward cytochrome P450 3A4 ... [sciencedirect.com]
3. Engeletin Targets Mitochondrial Dysfunction to Attenuate ... [pmc.ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

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